

3-Methyl-2(1H)-pyridinethione chemical properties

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Compound of Interest

Compound Name: 3-Methyl-2(1H)-pyridinethione

Cat. No.: B091402

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An In-depth Technical Guide to the Chemical Properties of **3-Methyl-2(1H)-pyridinethione**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2(1H)-pyridinethione is a heterocyclic organic compound that belongs to the pyridinethione class. These molecules are structural analogs of pyridinones where the oxygen atom of the carbonyl group is replaced by a sulfur atom. This substitution imparts a unique set of chemical properties and reactivities that make them valuable scaffolds in medicinal chemistry and materials science.^{[1][2]} The presence of the methyl group at the 3-position introduces specific steric and electronic effects that modulate its reactivity compared to the parent 2(1H)-pyridinethione.

A critical feature of **3-Methyl-2(1H)-pyridinethione** is its existence in a tautomeric equilibrium with its thiol form, 3-methylpyridine-2-thiol.^{[3][4][5]} The predominance of one tautomer over the other is influenced by factors such as the physical state (solid vs. solution) and the nature of the solvent, a crucial consideration for reaction design and biological interactions.^[6] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and spectroscopic characterization of **3-Methyl-2(1H)-pyridinethione**, offering field-proven insights for its application in research and drug development.

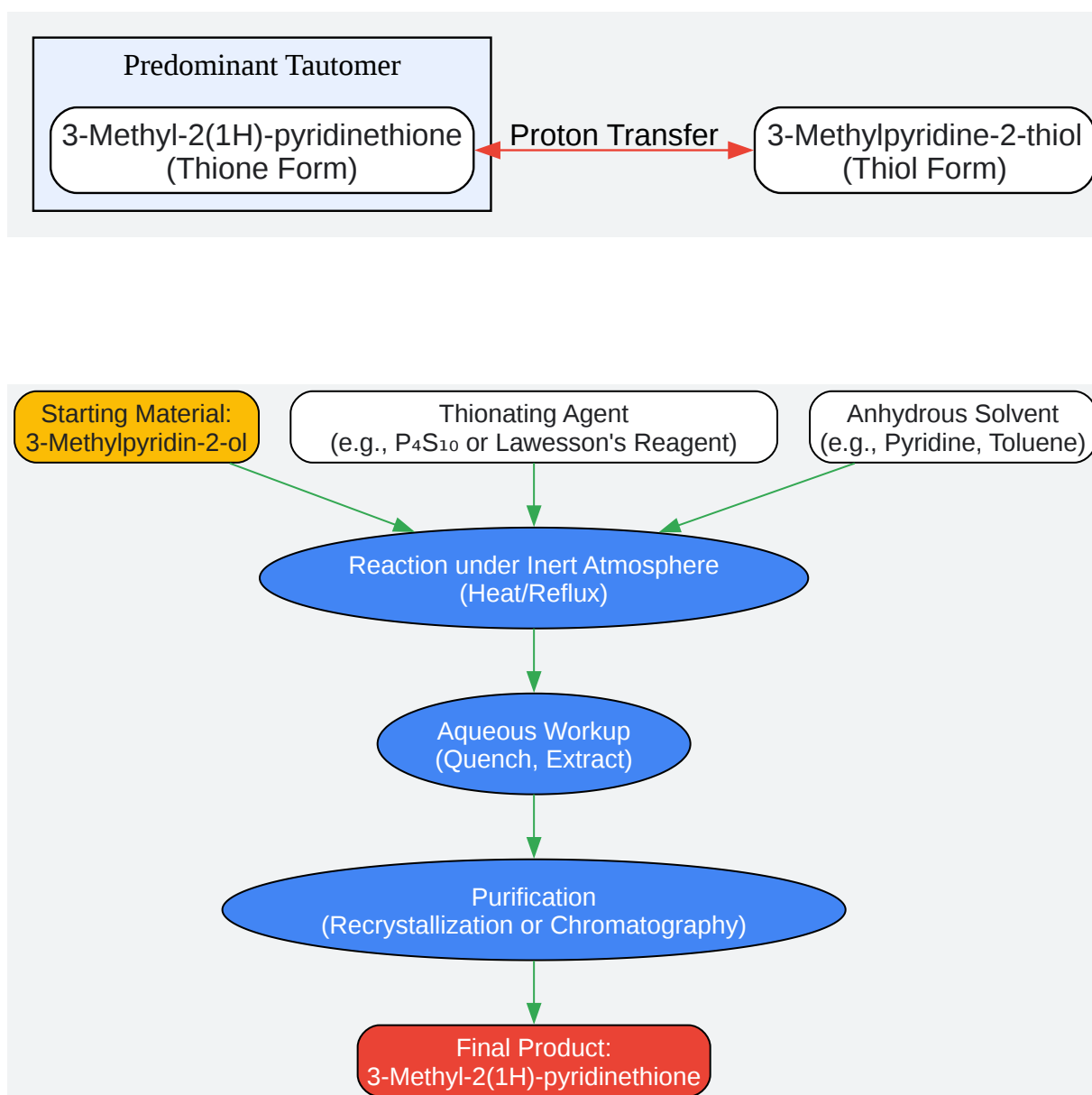
Physicochemical and Structural Properties

The fundamental properties of **3-Methyl-2(1H)-pyridinethione** are summarized below. These data are essential for its handling, characterization, and application in synthetic and analytical workflows.

Property	Value	Source(s)
CAS Number	18368-66-6	[3] [4] [5]
Molecular Formula	C ₆ H ₇ NS	[3] [4] [5]
Molecular Weight	125.19 g/mol	[3] [4]
Melting Point	163-165 °C	[3] [5]
Boiling Point	191.88 °C at 760 mmHg (Predicted)	[3]
Density	1.11 - 1.15 g/cm ³ (Predicted)	[3] [5]
pKa	9.79 ± 0.40 (Predicted)	[3]
XLogP3	1.2	[3] [4]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Appearance	Solid	N/A

Core Chemical Feature: Thione-Thiol Tautomerism

Like other 2-pyridinethiones, **3-Methyl-2(1H)-pyridinethione** exhibits prototropic tautomerism, existing as an equilibrium between the thione (amide) and thiol (enol) forms. In the solid state and in most solutions, the thione form is predominant.[\[6\]](#) This equilibrium is fundamental to its reactivity, as the molecule can react via either the nitrogen or the sulfur atom depending on the conditions and the electrophile.



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Caption: General workflow for the synthesis of **3-Methyl-2(1H)-pyridinethione**.

Protocol: Synthesis from 3-Methylpyridin-2-ol

This protocol describes a representative lab-scale synthesis. The choice of phosphorus pentasulfide (P₄S₁₀) as the thionating agent is common due to its effectiveness, though

Lawesson's reagent can also be used, often under milder conditions. The use of pyridine as a solvent is advantageous as it also acts as a base to neutralize acidic byproducts.

Self-Validation: The success of the reaction is validated at each critical step. The initial dissolution confirms reagent quality. The color change during reflux indicates reaction progress. The precipitation upon workup signals product formation, and the final melting point and spectroscopic analysis confirm the identity and purity of the target compound.

Methodology:

- **Setup:** A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions, as thionating agents are moisture-sensitive.
- **Reagents:** Add 3-methylpyridin-2-ol (1 eq.) and anhydrous pyridine to the flask. Stir until the starting material is fully dissolved.
- **Thionation:** To the stirring solution, carefully add phosphorus pentasulfide (P_4S_{10}) (0.5 eq.) portion-wise. The addition can be exothermic.
- **Reaction:** Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours).
- **Workup:** Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice or into cold water to quench the reaction and hydrolyze any remaining P_4S_{10} . This step should be performed in a well-ventilated fume hood due to the potential release of H_2S gas.
- **Isolation:** The crude product often precipitates from the aqueous mixture. Collect the solid by vacuum filtration and wash it with cold water.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure **3-Methyl-2(1H)-pyridinethione**.
- **Confirmation:** Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point (163-165 °C) [3][5] and acquiring NMR and IR spectra.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification of **3-Methyl-2(1H)-pyridinethione**.

Spectroscopy	Characteristic Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Signals in the aromatic region (~6.0-7.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns will be distinct for the H-4, H-5, and H-6 protons.- Methyl Protons: A singlet at ~2.0-2.5 ppm corresponding to the -CH₃ group.- N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm) due to the acidic proton on the nitrogen atom.
¹³ C NMR	<ul style="list-style-type: none">- Thione Carbon (C=S): A characteristic signal in the highly deshielded region of the spectrum, typically >175 ppm, which is a key indicator of the thione tautomer.- Aromatic Carbons: Signals in the aromatic region (~110-140 ppm).- Methyl Carbon: A signal in the aliphatic region (~15-20 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: A broad absorption band in the region of 3100-3000 cm⁻¹.- C=S Stretch: A characteristic absorption band around 1200-1100 cm⁻¹, which can be weak but is indicative of the thione group.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 125, corresponding to the molecular weight of the compound. [4]

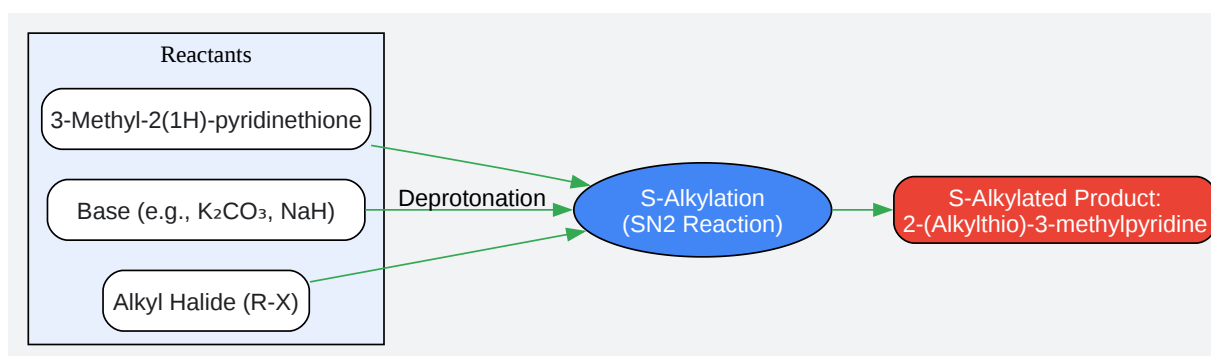
Note: Specific chemical shifts can vary depending on the solvent and concentration.

Reactivity and Applications in Drug Development

The chemical reactivity of **3-Methyl-2(1H)-pyridinethione** is dominated by the nucleophilicity of the sulfur atom and the acidity of the N-H proton. This dual reactivity makes it a versatile building block, or "synthon," in organic synthesis.

Key Reactions: S-Alkylation

The sulfur atom is highly nucleophilic and readily reacts with electrophiles, particularly alkyl halides, in a process known as S-alkylation. [7][8] This reaction is fundamental for incorporating the 3-methyl-2-thiopyridyl moiety into larger molecules, a common strategy in the development of new therapeutic agents. [7] Pyridinethione scaffolds have been investigated for a range of biological activities, including anticancer properties. [7][8]



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Caption: Reaction schematic for the S-alkylation of **3-Methyl-2(1H)-pyridinethione**.

Role as a Privileged Scaffold

The pyridinone/pyridinethione core is considered a "privileged scaffold" in medicinal chemistry. [1][2] This is because its structure allows for:

- **Hydrogen Bonding:** The N-H group acts as a hydrogen bond donor, while the sulfur atom can act as an acceptor, facilitating interactions with biological targets like enzyme active sites.
- **Bioisosterism:** The scaffold can act as a bioisostere for other chemical groups like amides or phenols, allowing chemists to fine-tune a drug candidate's properties such as

solubility, lipophilicity, and metabolic stability. [2]* Synthetic Versatility: As demonstrated by S-alkylation, the scaffold has readily accessible synthetic handles for derivatization, enabling the creation of large libraries of compounds for screening. [7][8]

Safety and Handling

- Hazards: **3-Methyl-2(1H)-pyridinethione** is classified as harmful if swallowed. [4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required.
- Storage: The compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere like nitrogen to prevent degradation. [5]

Conclusion

3-Methyl-2(1H)-pyridinethione is a heterocyclic compound with a rich and versatile chemistry defined by its thione-thiol tautomerism and the nucleophilicity of its sulfur atom. Its straightforward synthesis and predictable reactivity make it an important intermediate in organic synthesis. For drug development professionals, its properties as a privileged scaffold offer significant opportunities for designing novel therapeutics by enabling precise control over molecular interactions and physicochemical properties. A thorough understanding of its core chemical properties, as detailed in this guide, is essential for leveraging its full potential in both academic and industrial research settings.

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